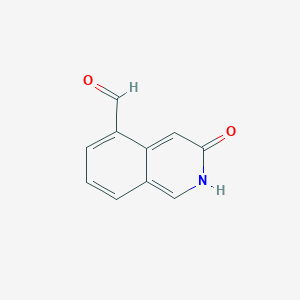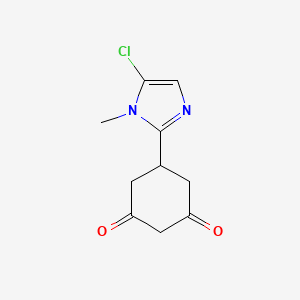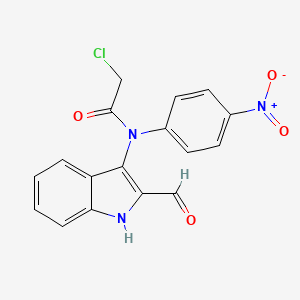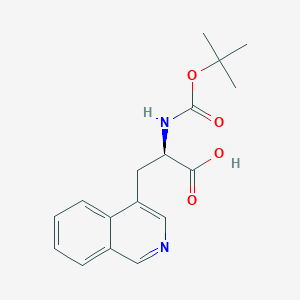
2,9-Bis(ethylsulfanyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(ethylthio)acridine is an organic compound belonging to the acridine family, characterized by its unique structure comprising an acridine core substituted with ethylthio groups at the 2 and 9 positions. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(ethylthio)acridine typically involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the ethylthiol, followed by nucleophilic substitution at the 2 and 9 positions of the acridine ring .
Industrial Production Methods: While specific industrial production methods for 2,9-Bis(ethylthio)acridine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,9-Bis(ethylthio)acridine undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated acridine.
Substitution: Acridine derivatives with different substituents at the 2 and 9 positions.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA and inhibit key enzymes.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, as well as certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 2,9-Bis(ethylthio)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases and telomerases. This leads to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-Ethylthioacridine: A derivative with a single ethylthio group, exhibiting similar but less potent biological activities.
2,9-Dimethylacridine: A structurally similar compound with methyl groups instead of ethylthio groups, used in similar applications but with different reactivity and potency
Uniqueness: 2,9-Bis(ethylthio)acridine is unique due to the presence of two ethylthio groups, which enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
CAS No. |
89347-19-3 |
|---|---|
Molecular Formula |
C17H17NS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
InChI Key |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)










